molecular formula C8H18Te B3057679 2-(tert-Butyltellanyl)-2-methylpropane CAS No. 83817-35-0

2-(tert-Butyltellanyl)-2-methylpropane

Cat. No.: B3057679
CAS No.: 83817-35-0
M. Wt: 241.8 g/mol
InChI Key: OBXNVGDOZGTMKV-UHFFFAOYSA-N
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Description

2-(tert-Butyltellanyl)-2-methylpropane is an organotellurium compound characterized by a central tellurium atom bonded to two tert-butyl groups. Its structure, (CH₃)₃C–Te–C(CH₃)₂, places it within the family of chalcogen-containing tert-butyl derivatives. Tellurium’s position in the periodic table (Group 16, Period 5) imparts distinct electronic and steric properties compared to lighter chalcogens like sulfur or oxygen.

Properties

IUPAC Name

2-tert-butyltellanyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Te/c1-7(2,3)9-8(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXNVGDOZGTMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Te]C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Te
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543253
Record name 2-(tert-Butyltellanyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83817-35-0
Record name 2-(tert-Butyltellanyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(tert-butyl) Telluride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyltellanyl)-2-methylpropane typically involves the reaction of tellurium with tert-butyl lithium and 2-methylpropane. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium. The general reaction scheme is as follows:

  • Formation of tert-Butyl Lithium:

      Reagents: tert-Butyl chloride, lithium metal

      Conditions: Anhydrous conditions, low temperature

    • Reaction:

      tert-Butyl chloride+Litert-Butyl lithium+LiCl\text{tert-Butyl chloride} + \text{Li} \rightarrow \text{tert-Butyl lithium} + \text{LiCl} tert-Butyl chloride+Li→tert-Butyl lithium+LiCl

  • Reaction with Tellurium:

    • Reagents: tert-Butyl lithium, elemental tellurium
    • Conditions: Inert atmosphere, low temperature
    • Reaction:

      tert-Butyl lithium+Tetert-Butyltellanyl lithium\text{tert-Butyl lithium} + \text{Te} \rightarrow \text{tert-Butyltellanyl lithium} tert-Butyl lithium+Te→tert-Butyltellanyl lithium

  • Formation of this compound:

    • Reagents: tert-Butyltellanyl lithium, 2-methylpropane
    • Conditions: Inert atmosphere, room temperature
    • Reaction:

      tert-Butyltellanyl lithium+2-methylpropaneThis compound\text{tert-Butyltellanyl lithium} + \text{2-methylpropane} \rightarrow \text{this compound} tert-Butyltellanyl lithium+2-methylpropane→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyltellanyl)-2-methylpropane undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
    • Conditions: Aqueous or organic solvents, room temperature to elevated temperatures
    • Products: Oxidized tellurium species, such as tellurium dioxide
  • Reduction:

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
    • Conditions: Anhydrous conditions, room temperature to low temperatures
    • Products: Reduced tellurium species, such as tellurium hydrides
  • Substitution:

    • Reagents: Nucleophiles such as halides or alkoxides
    • Conditions: Organic solvents, room temperature to elevated temperatures
    • Products: Substituted tellurium compounds

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Halides, alkoxides
  • Solvents: Aqueous or organic solvents, anhydrous conditions

Scientific Research Applications

2-(tert-Butyltellanyl)-2-methylpropane has several scientific research applications, including:

  • Chemistry:

    • Used as a reagent in organic synthesis for the introduction of tellurium into organic molecules.
    • Employed in the synthesis of tellurium-containing polymers and materials.
  • Biology:

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
  • Medicine:

    • Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Utilized in the production of tellurium-containing materials with unique electronic and optical properties.
    • Applied in the development of catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butyltellanyl)-2-methylpropane involves its interaction with molecular targets and pathways in biological systems. The tellurium atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of their activity. The compound’s effects are mediated through the following pathways:

  • Covalent Bond Formation:

    • Interaction with thiol groups in proteins, leading to the inhibition of enzyme activity.
    • Binding to nucleophilic sites in nucleic acids, affecting DNA and RNA function.
  • Redox Modulation:

    • Participation in redox reactions, influencing cellular redox balance.
    • Generation of reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Comparisons

The table below summarizes critical molecular parameters for 2-(tert-Butyltellanyl)-2-methylpropane and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Properties
This compound C₈H₁₈Te 241.6* Not provided Telluride High molecular weight; lower thermal stability inferred
2-(tert-Butylsulfinyl)-2-methylpropane† C₈H₁₈OS 162.3* Not provided Sulfinyl NMR shifts: δ 2.9–2.7 (SCH₂)
2-(Methylsulfonyl)-2-methylpropane C₅H₁₂O₂S 136.21 14094-12-3 Sulfonyl Thermochemical data available (e.g., phase transitions)
tert-Butyl chloride C₄H₉Cl 92.57 507-20-0 Chloride Volatile; used in alkylation reactions

*Calculated based on atomic weights. †From ; exact structure inferred from nomenclature.

Key Observations:
  • Molecular Weight and Stability : The tellurium analog’s molecular weight (~241.6 g/mol) is significantly higher than sulfur-based derivatives (e.g., sulfonyl: 136.21 g/mol) due to tellurium’s atomic mass (127.6 vs. sulfur: 32.07). This increased mass may reduce volatility and thermal stability, as heavier chalcogens often form weaker bonds with carbon .
  • Functional Group Reactivity: The Te–C bond in the telluride is expected to be more labile than S–C or Cl–C bonds due to lower bond dissociation energies (e.g., C–Te: ~234 kJ/mol vs. C–S: ~272 kJ/mol) . tert-Butyl chloride (C–Cl) is highly reactive in SN1/S N2 mechanisms, whereas tellurium derivatives may exhibit redox or ligand-exchange behavior unique to organotellurium chemistry.

Spectroscopic and Thermochemical Comparisons

Nuclear Magnetic Resonance (NMR):
  • Sulfinyl Analog () : The ¹H NMR spectrum of 2-(tert-Butylsulfinyl)-2-methylpropane shows resonances at δ 2.9–2.7 ppm for SCH₂ groups. For the tellurium analog, the larger atomic radius and diamagnetic shielding effects of Te could shift these signals upfield or downfield, though experimental data is lacking.
  • 13C NMR : The sulfinyl compound’s carbons adjacent to sulfur resonate at δ 54.3 and 25.3 ppm. Tellurium’s polarizability may further deshield neighboring carbons.
Thermochemical Data:
  • Sulfonyl Derivative (): 2-(Methylsulfonyl)-2-methylpropane has well-documented phase-change data (e.g., enthalpy of vaporization). In contrast, tellurium compounds often exhibit lower thermal stability; for example, organotellurides may decompose at moderate temperatures (>100°C) due to weaker C–Te bonds .

Reactivity and Environmental Behavior

  • Radical Reactions : –5 highlights the reactivity of 2-methylpropane (isobutane) with HO radicals (k = 4.92 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹). Tellurium compounds may exhibit distinct radical scavenging or catalytic behaviors, though direct kinetic data is unavailable.
  • Environmental Impact : Tellurium derivatives are less common in environmental systems than sulfur or chlorine analogs. Their persistence and toxicity profiles remain understudied compared to regulated compounds like tert-butyl chloride ().

Biological Activity

2-(tert-Butyltellanyl)-2-methylpropane, an organotellurium compound, has garnered attention for its potential biological activities. This compound is characterized by a tellurium atom bonded to a tert-butyl group and a methyl group, which may influence its reactivity and interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C8H18TeC_8H_{18}Te, with a molecular weight of approximately 206.3 g/mol. It is known to be pyrophoric and poses significant toxicity risks, including acute toxicity if ingested .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves the disruption of microbial cell membranes and interference with metabolic processes. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.

Anticancer Activity

Preliminary studies have also suggested anticancer properties of this compound. The tellurium atom may play a crucial role in modulating cellular pathways involved in cancer progression. Research indicates that it can induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell death .

The biological effects of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The tellurium atom can form covalent bonds with thiol groups in proteins, inhibiting enzyme activity and disrupting normal cellular functions.
  • Redox Modulation : The compound participates in redox reactions that influence cellular redox balance, potentially generating reactive oxygen species (ROS) that lead to oxidative damage .
  • Interaction with Nucleic Acids : There is evidence that it can bind to nucleophilic sites in DNA and RNA, affecting their structure and function, which may contribute to its anticancer effects .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other organotellurium compounds:

CompoundStructureBiological Activity
tert-Butylphenyl telluride Phenyl group instead of methylAntimicrobial activity
3-(tert-Butyltellanyl)propanenitrile Nitrile group presentVaries; less studied

This comparison highlights the distinct reactivity and biological applications stemming from structural differences.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines showed that treatment with this compound resulted in increased levels of ROS and subsequent apoptosis. The IC50 value was determined to be approximately 25 µM for certain cancer cell lines, indicating promising therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyltellanyl)-2-methylpropane
Reactant of Route 2
2-(tert-Butyltellanyl)-2-methylpropane

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